
5-Butylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The butyl group attached to the pyrimidine ring at position 5 makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with butyl halides under basic conditions. For example, pyrimidine can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butylboronic acid derivative reacts with a halogenated pyrimidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butylpyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Butylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Butylpyrimidine and its derivatives depends on their specific biological targets. In general, pyrimidine compounds can interact with enzymes, receptors, and nucleic acids. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription processes. The molecular targets and pathways involved vary based on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
5-Bromopyrimidine: Similar in structure but contains a bromine atom instead of a butyl group.
2,4,6-Tri-tert-butylpyrimidine: Contains three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
Uniqueness: 5-Butylpyrimidine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33115-33-2 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-5-9-7-10-6-8/h5-7H,2-4H2,1H3 |
Clé InChI |
KKRBHBTYAWYVDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


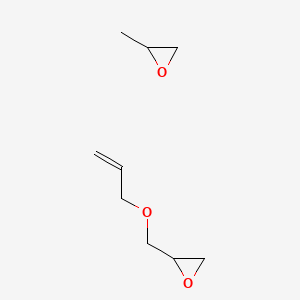
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)


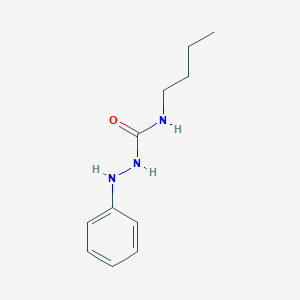

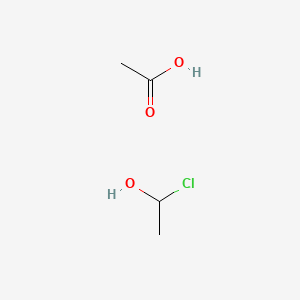
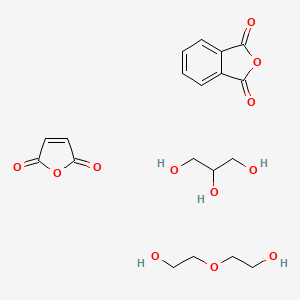
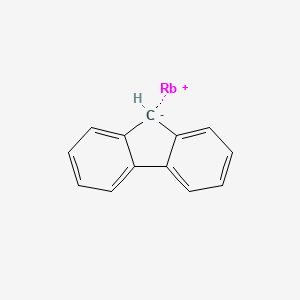
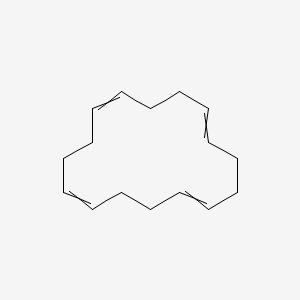

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
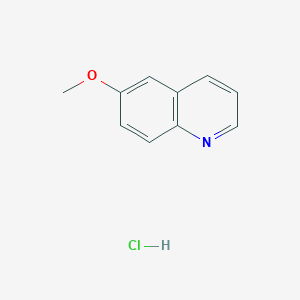
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
